![molecular formula C9H10Cl2OS B14608490 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol CAS No. 61062-70-2](/img/structure/B14608490.png)
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol is an organochlorine compound that features a chlorinated phenyl group attached to a propanol backbone via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol typically involves the reaction of 4-chlorothiophenol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 4-chlorothiophenol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 3-chloro-2-[(4-chlorophenyl)sulfanyl]propanal or 3-chloro-2-[(4-chlorophenyl)sulfanyl]propanone.
Reduction: Formation of 3-chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-amine or 3-chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins through its sulfanyl and hydroxyl groups, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure but lacks the sulfanyl linkage.
4-Chlorothiophenol: Contains the chlorinated phenyl and sulfanyl groups but lacks the propanol backbone.
3-Chloro-2-[(4-methylphenyl)sulfanyl]propan-1-ol: Similar structure with a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol is unique due to the presence of both chlorinated phenyl and sulfanyl groups attached to a propanol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
61062-70-2 |
|---|---|
Fórmula molecular |
C9H10Cl2OS |
Peso molecular |
237.15 g/mol |
Nombre IUPAC |
3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C9H10Cl2OS/c10-5-9(6-12)13-8-3-1-7(11)2-4-8/h1-4,9,12H,5-6H2 |
Clave InChI |
GFDVQSDTTVAPAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1SC(CO)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
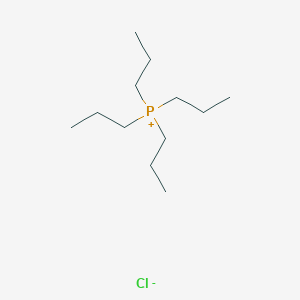
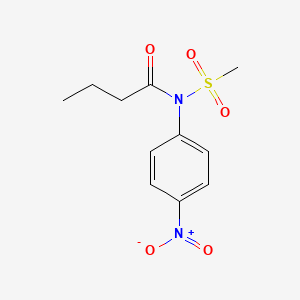
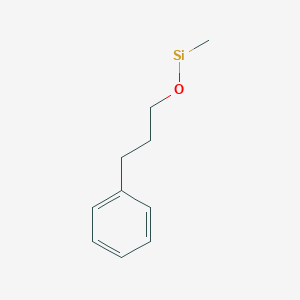
![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)

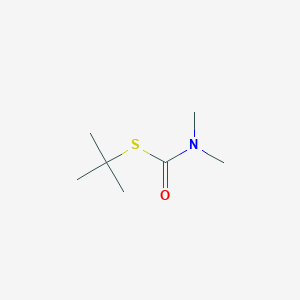
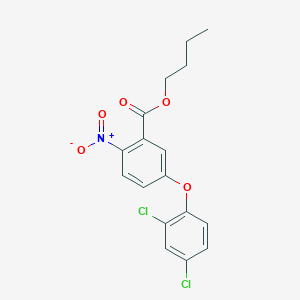
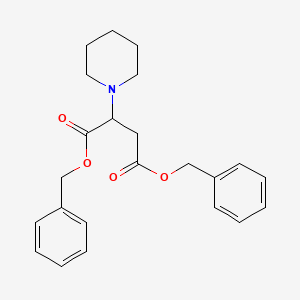
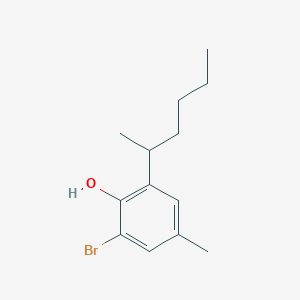
![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
